molecular formula C9H16O2 B105097 Ethyl cyclohexanecarboxylate CAS No. 3289-28-9

Ethyl cyclohexanecarboxylate

Cat. No.: B105097
CAS No.: 3289-28-9
M. Wt: 156.22 g/mol
InChI Key: JJOYCHKVKWDMEA-UHFFFAOYSA-N
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Description

Ethyl cyclohexanecarboxylate (CAS RN: 3289-28-9) is an ester with the molecular formula C₉H₁₆O₂ and a molecular mass of 156.22 g/mol . It has a boiling point of 196°C and is notable for its role as an aromatic compound in food and beverage products, contributing fruity and floral odors . It is detected in fermented foods like table olives and wine, where its concentration can exceed 3,000 µg/kg . The compound also serves as a key intermediate in pharmaceutical synthesis, such as in the production of VLA-4 antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexanecarboxylic acid and ethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fragrance and Flavor Industry

Usage in Fragrance Composition:
Ethyl cyclohexanecarboxylate is commonly utilized in the fragrance industry due to its pleasant aroma, which is described as fruity and wine-like. It serves as a key ingredient in various consumer products, including shampoos, fabric softeners, and perfumes. The compound can be incorporated in concentrations ranging from 0.1% to 30% depending on the desired effect and formulation .

Case Study: Fragrance Development
In a study on fragrance accords, this compound was evaluated alongside other esters to create complex scents. The results indicated that varying concentrations significantly influenced the overall fragrance profile, demonstrating its versatility in perfumery .

Food Industry

Flavoring Agent:
this compound is also recognized as a food additive that enhances flavor profiles in various food products. Its application as a flavoring agent is particularly relevant in dairy products, where it contributes to cheese-like flavors .

Research Findings:
A comprehensive review highlighted its role as a secondary metabolite that can influence taste perception. Studies have shown that the compound's hydrolysis products can contribute to flavor development during food processing .

Organic Synthesis

Intermediate in Chemical Reactions:
In organic chemistry, this compound serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical transformations, making it valuable for developing new compounds .

Synthesis Example:
A notable example includes its use in synthesizing ryanodine receptor inhibitors, which are significant for pharmacological research targeting muscle contraction mechanisms .

Environmental Applications

Biological Control Research:
this compound has been studied for its potential role in biological control methods against pests like the olive fruit fly (Bactrocera oleae). Research indicates that volatile compounds emitted from plants can attract or repel these pests, suggesting a possible application of this compound in pest management strategies .

Table 1: Concentration Ranges for Fragrance Applications

Application TypeTypical Concentration Range (%)
Perfumes5 - 30
Shampoos0.5 - 1.5
Fabric Softeners0.2 - 1.0
Household CleanersHigh dilutions (up to 20%)

Table 2: Hydrolysis Rates of this compound

EnvironmentHydrolysis Rate (%)
Simulated Gastric Fluid~20% after 6 hours
Simulated Intestinal Fluid~50% after 5 hours

Mechanism of Action

The mechanism of action of ethyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As a flavoring agent, it interacts with taste receptors to impart a specific flavor profile. In biological systems, it may undergo metabolic transformations to produce active metabolites that exert specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

Table 1: Key Physical and Structural Properties

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Boiling Point (°C) Notable Applications
Ethyl cyclohexanecarboxylate C₉H₁₆O₂ 156.22 None 196 Flavors, pharmaceuticals
Ethyl 2-oxocyclohexanecarboxylate C₉H₁₄O₃ 170.21 Ketone (C=O) at position 2 N/A Michael addition reactions
Ethyl 3-cyclohexenecarboxylate C₉H₁₄O₂ 154.21 Cyclohexene ring (unsaturation) N/A Diels-Alder reactions
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate C₁₀H₁₄O₃ 182.22 Methyl and oxo groups N/A Isomer-specific synthesis
Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate C₂₁H₂₅NO₄S 387.49 Sulfonamide and naphthalene groups N/A Cancer therapy

Notes:

  • This compound lacks functional groups beyond the ester, making it less reactive than ketone- or sulfonamide-containing analogues .
  • Substituents like sulfonamides or unsaturated bonds significantly alter polarity, solubility, and boiling/melting points.

Environmental and Process Influences

  • This compound levels in table olives decrease under water-stressed conditions, highlighting environmental sensitivity .
  • Synthetic derivatives (e.g., trifluoromethylthio-substituted esters) require specialized protocols, such as continuous-flow technology for scalability .

Biological Activity

Ethyl cyclohexanecarboxylate (ECC) is an organic compound classified as a carboxylic acid ester, with the chemical formula C9H16O2C_9H_{16}O_2 and CAS number 3289-28-9. This compound has garnered attention in various fields, including food science, pharmacology, and organic chemistry, due to its unique properties and potential applications.

This compound is characterized by a cyclohexane ring attached to a carboxylate group. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 156.22 g/mol
  • Chemical Structure :
CCOC O C1CCCCC1\text{CCOC O C1CCCCC1}

This structure plays a significant role in its biological activity, influencing its interactions with biological systems.

Metabolism and Hydrolysis

The biological activity of ECC is closely linked to its metabolic pathways. Upon ingestion, ECC undergoes hydrolysis primarily in the gastrointestinal tract. Studies have shown that approximately 20% of ECC is hydrolyzed in gastric fluid within 6 hours, with higher rates observed in intestinal fluid (up to 50% hydrolysis) . The hydrolysis products include cyclohexanecarboxylic acid and ethanol, which may further participate in various metabolic processes .

Pharmacological Potential

Research indicates that ECC may exhibit several pharmacological properties:

  • Flavoring Agent : ECC is used as a flavoring agent in food products due to its pleasant fruity aroma. This interaction with taste receptors suggests potential applications in food science .
  • Therapeutic Applications : Preliminary studies have explored the compound's potential therapeutic effects, particularly in relation to its metabolites. However, comprehensive studies on its pharmacodynamics and pharmacokinetics remain limited .

Case Study 1: Hydrolysis in Gastrointestinal Tract

A study conducted by Moran & Tyburcy (1979) investigated the hydrolysis of ECC in simulated gastric and intestinal fluids. The findings revealed that:

  • After 2 hours in gastric fluid, approximately 20% of ECC was hydrolyzed.
  • In simulated intestinal fluid, the hydrolysis rate increased significantly, reaching 50% after 5 hours.

These results highlight the compound's stability and reactivity under physiological conditions, which is crucial for understanding its bioavailability and potential effects on human health .

Case Study 2: Flavor Profile Analysis

In a sensory analysis of various flavor compounds, ECC was identified as a key contributor to the aroma profile of certain food products, such as olives. Its presence was noted both in imported and domestic varieties, indicating its relevance in food quality assessment . This underscores the importance of ECC not only as a flavoring agent but also as a marker for food authenticity.

Summary of Biological Activities

Activity Description
Hydrolysis Hydrolyzed to cyclohexanecarboxylic acid and ethanol; significant rates observed in gastrointestinal fluids.
Flavoring Agent Contributes to fruity flavors; utilized in food products for sensory appeal.
Therapeutic Potential Investigated for possible health benefits; limited research on pharmacological effects.

Q & A

Basic Research Questions

Q. How can researchers determine the physical properties (e.g., boiling point, density) of ethyl cyclohexanecarboxylate experimentally?

  • Methodological Answer : Physical properties are typically obtained via standardized techniques such as differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) for purity, and density meters. Cross-referencing with authoritative databases like the CRC Handbook of Chemistry and Physics ensures accuracy. For example, the CRC Handbook lists this compound’s density as 0.936 g/cm³ at 20°C and boiling point at 196°C .

Q. What synthetic routes are commonly used to prepare this compound from cyclohexanecarboxylic acid?

  • Methodological Answer : The esterification of cyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., sulfuric acid) is a standard method. Alternatively, alkylation of enolate ions (e.g., using LDA in THF) followed by quenching with ethyl iodide can yield derivatives. Reaction optimization includes controlling temperature (−78°C for enolate stability) and stoichiometry .

Advanced Research Questions

Q. How can catalytic methods be applied to functionalize this compound for amide synthesis?

  • Methodological Answer : Chromium-catalyzed activation of the acyl C–O bond with magnesium enables direct amidation. A general procedure involves reacting this compound (0.8 mmol) with nitrobenzene derivatives under inert conditions, yielding cyclohexanecarboxamides. Key parameters include catalyst loading (5–10 mol%) and solvent choice (e.g., THF) .

Q. What analytical strategies resolve structural ambiguities in this compound derivatives using NMR spectroscopy?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT, HSQC) combined with coupling constant analysis (e.g., J values for vicinal protons) identifies regioselectivity. For example, ethyl 2-oxo-1-phenylcyclohexanecarboxylate shows distinct splitting patterns: δ 1.25 ppm (triplet, J = 7.0 Hz for ethyl CH₃) and δ 4.18–4.25 ppm (multiplet for CH₂O) .

Q. How do computational methods (DFT, molecular docking) predict the reactivity of this compound in drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) evaluates binding affinities to target proteins. For instance, ethyl 3,3,5,5-tetracyano derivatives exhibit strong binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions, validated by MD simulations .

Q. What techniques enable rapid identification of this compound in complex matrices like herbal extracts?

  • Methodological Answer : Near-infrared spectroscopy (NIRS) coupled with chemometrics (PLS-DA) distinguishes this compound in multi-component systems. Preprocessing steps (Savitzky-Golay smoothing) and spectral libraries (e.g., 22 odor markers) enhance specificity. Validation includes GC-MS confirmation .

Q. How are stereochemical challenges addressed in multi-step syntheses using this compound as an intermediate?

  • Methodological Answer : Stereoselective alkylation (e.g., LDA-mediated deprotonation) followed by chiral auxiliary incorporation ensures enantiomeric purity. For VLA-4 antagonists, reductive etherification with (2S,4S)-pyrrolidine derivatives achieves the desired (4S)-methoxy configuration. Purification via HPLC with chiral columns resolves diastereomers .

Q. Data Contradictions and Validation

  • Physical Property Discrepancies : While the CRC Handbook reports a boiling point of 196°C, some suppliers list variations (e.g., 194.5°C). Researchers should validate data using NIST-standardized equipment and report experimental conditions (pressure, purity) .
  • Synthetic Yields : Alkylation reactions may show inconsistent yields (70–90%) due to solvent polarity or base strength. Replicating protocols with anhydrous solvents (e.g., THF over EtOH) and inert atmospheres improves reproducibility .

Properties

IUPAC Name

ethyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYCHKVKWDMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062958
Record name Cyclohexanecarboxylic acid, ethyl ester
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; cheese-like odour
Record name Ethyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

82.00 °C. @ 12.00 mm Hg
Record name Ethyl cyclohexanecarboxylate
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Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name Ethyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.966-0.978 (20°)
Record name Ethyl cyclohexanecarboxylate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3289-28-9
Record name Ethyl cyclohexanecarboxylate
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Record name Ethyl cyclohexanecarboxylate
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Record name Ethyl cyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, ethyl ester
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Record name Ethyl cyclohexanecarboxylate
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Record name ETHYL CYCLOHEXANECARBOXYLATE
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Record name Ethyl cyclohexanecarboxylate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of cyclohexanecarboxylic acid (23.1 g, 180 mmol) in ethanol (100 mL) was added p-TsOH (1.027 g, 5.4 mmol). The mixture was heated to 78-79° C., and for several hours solvent was slowly distilled off whereas the volume was kept relatively constant by addition of fresh ethanol. Stirring at reflux temperature was continued overnight. An additional portion of p-TsOH (685 mg, 3.6 mmol) was added and the reaction mixture was stirred at 79° C. for an additional 5 h. The cooled reaction mixture was concentrated to nearly ¼ volume, diluted with TBME and extracted with cold aq. NaHCO3. The aqueous phase was extracted with TBME. The organic phases were washed with water until neutral, combined, dried over sodium sulfate and concentrated to give 26.5 g crude product which was distilled at 40° C. (0.25 mbar) to afford 24.5 g (87%) cyclohexanecarboxylic acid ethyl ester, GC purity >99% (area). 1H-NMR (CDCl3, 300 MHz): ppm 1.22 (t, 3H), 1.08-1.80 (m, 8H), 1.85-1.92 (m, 2H), 2.23-2.32 (m, 1H), 4.11 (q, 2H).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
1.027 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of cis-(2-(3-methylbutylamino)-cyclohexanecarboxylic acid ethyl ester (58.7 mg, 0.243 mmol) in N,N-dimethylformamide (5.0 mL) was added (7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetic acid (prepared as described in Example 1j, 162.0 mg, 0.486 mmol) and a 1.0 M solution of N,N′-dicyclohexylcarbodiimide in dichloromethane (0.49 mL, 0.49 mmol). After stirring at 25° C. for 12 h, the mixture was diluted with dichloromethane and the precipitated N,N′-dicyclohexylurea byproduct was removed by filtration. The filtrate was concentrated and dried in vacuo to afford the crude product, cis-2-[2-(7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetyl]-(3-methylbutyl)amino]-cyclohexanecarboxylic acid ethyl ester, as a yellowish oil. The crude product was used in the next step without further purification. LC-MS (ESI) calcd for C24H36N4O7S2 556.20, found 557.3 [M+H+].
Name
2-(3-methylbutylamino)-cyclohexanecarboxylic acid ethyl ester
Quantity
58.7 mg
Type
reactant
Reaction Step One
Name
(7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetic acid
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.49 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In 1 liter of acetone was dissolved 110 g (0.64 mole) of the resulting 4-ethoxycarbonylcyclohexanol, and the resulting solution was cooled to 5° C. or lower on an ice bath. To this solution was added dropwise a solution containing 69 ml of sulfuric acid, 80 g (0.8 mole) of chromic anhydride and 220 ml of water while the reaction temperature was controlled so as to be 15° C. or lower. The addition was stopped at the time when three quarters of the aforesaid chromic acid solution had been added. Then, in order to remove the surplus oxidant, 5 ml of isopropyl alcohol was added, and the resulting mixture was subjected to reaction at room temperature for 30 minutes. The supernatant was separated by decantation, after which the remaining solid was washed with two 300-ml portions of acetone, and the washings were combined with the supernatant. Next, the resulting solution was neutralized by use of a saturated aqueous solution of sodium hydrogencarbonate. The acetone solution was concentrated by means of a rotary evaporator and then distilled under reduced pressure to obtain 89 g (0.52 mole, yield: 81%) of 4-ethoxycarbonylcyclohexane having a boiling point of 95° to 97° C./2 mmHg.
Quantity
69 mL
Type
reactant
Reaction Step One
[Compound]
Name
chromic anhydride
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of ethanol (45 ml) and triethylamine (78 g) in toluene (120 ml), cyclohexane carbonyl chloride (75 g, 0.51 mol) was added dropwise at 15° C. or lower, and stirring was continued for 3 h at room temperature. The reaction mixture was poured into cold H2O (350 ml), acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic extract was washed thrice with H2O (150 ml), dried over anhydrous Na2SO4 and the solvent was removed in vacuo. The residue (93 g) was distilled under reduced pressure to give the title compound as a colorless oil; yield: 64 g; bp 101°-102° C./35 mmHg (Lit: bp 194° C./~760 torr: G. A. Olah, T. Keumi, D. Meider, Synthesis, 1978, 929.).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl cyclohexanecarboxylate
Ethyl cyclohexanecarboxylate
Ethyl cyclohexanecarboxylate
Ethyl cyclohexanecarboxylate
Ethyl cyclohexanecarboxylate
Ethyl cyclohexanecarboxylate

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